molecular formula C24H24N2O2 B5236181 2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No. B5236181
M. Wt: 372.5 g/mol
InChI Key: PFOVWYVOYMXBEH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DMC or DMC-1 and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of DMC-1 involves the inhibition of the NF-κB pathway, which is responsible for regulating inflammation and cell survival. DMC-1 has been shown to inhibit the activation of NF-κB, leading to a decrease in inflammation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
DMC-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the protection of neurons. Additionally, DMC-1 has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMC-1 in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a versatile compound for scientific research. However, one of the limitations of using DMC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of DMC-1. One potential direction is the use of DMC-1 in combination with other anticancer drugs to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DMC-1 for various scientific research applications. Another potential direction is the development of more efficient synthesis methods for DMC-1, which can help increase its availability for scientific research. Finally, the potential use of DMC-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further investigation.
Conclusion
In conclusion, DMC-1 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. DMC-1 has the ability to induce apoptosis in cancer cells, reduce inflammation, and protect neurons. While there are limitations to using DMC-1 in lab experiments, its potential use in combination with other drugs and in the treatment of neurodegenerative diseases requires further investigation.

Synthesis Methods

DMC-1 has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The most commonly used method for synthesizing DMC-1 is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dimethylphenylboronic acid and 9-ethyl-9H-carbazole-3-boronic acid with 2-bromo-N-(2-(dimethylamino)ethyl)acetamide.

Scientific Research Applications

DMC-1 has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that DMC-1 has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a possible treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-14-18(10-12-23(21)26)25-24(27)15-28-19-11-9-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOVWYVOYMXBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

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